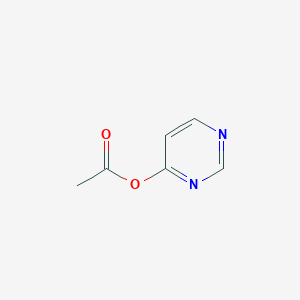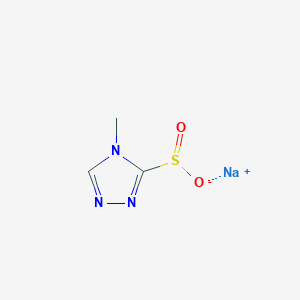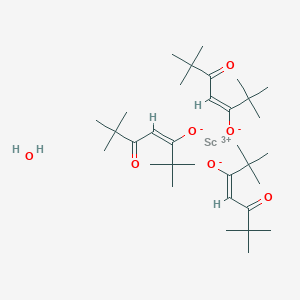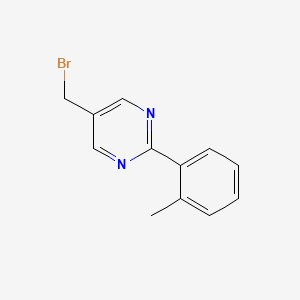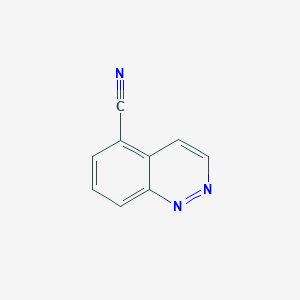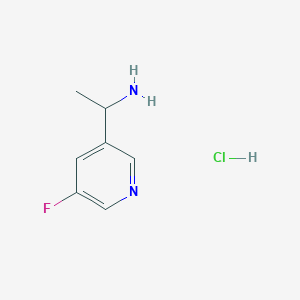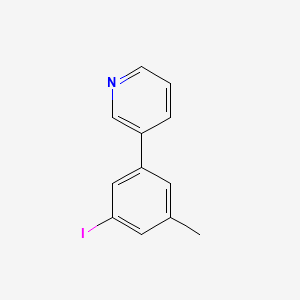
3-(3-Iodo-5-methylphenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Iodo-5-methylphenyl)pyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of an iodine atom and a methyl group attached to a phenyl ring, which is further connected to a pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Iodo-5-methylphenyl)pyridine typically involves the iodination of 3-methylphenylpyridine. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or a halogen carrier like iron(III) chloride. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
3-(3-Iodo-5-methylphenyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, biaryl compounds, and other derivatives that retain the core pyridine structure.
科学研究应用
3-(3-Iodo-5-methylphenyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of probes for biological imaging and as a precursor for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(3-Iodo-5-methylphenyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and the pyridine ring can participate in various interactions, including hydrogen bonding, van der Waals forces, and π-π stacking, which contribute to its biological effects.
相似化合物的比较
Similar Compounds
3-Iodopyridine: Lacks the methyl group on the phenyl ring.
3-Methylphenylpyridine: Lacks the iodine atom.
3-(3-Bromo-5-methylphenyl)pyridine: Similar structure but with a bromine atom instead of iodine.
Uniqueness
3-(3-Iodo-5-methylphenyl)pyridine is unique due to the presence of both the iodine atom and the methyl group, which can influence its reactivity and interactions. The combination of these substituents can enhance its utility in various chemical reactions and applications compared to its analogs.
属性
分子式 |
C12H10IN |
|---|---|
分子量 |
295.12 g/mol |
IUPAC 名称 |
3-(3-iodo-5-methylphenyl)pyridine |
InChI |
InChI=1S/C12H10IN/c1-9-5-11(7-12(13)6-9)10-3-2-4-14-8-10/h2-8H,1H3 |
InChI 键 |
BXRNLUDRFWHAQL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)I)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Fluorobenzo[e][1,2,4]triazin-3-amine](/img/structure/B13119648.png)
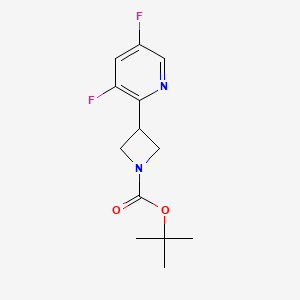
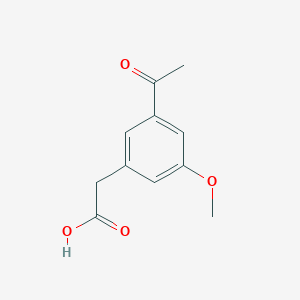
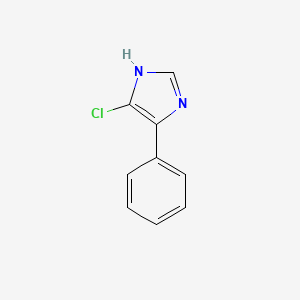
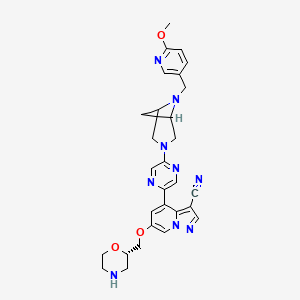

![3-(aminomethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one](/img/structure/B13119684.png)
